4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid
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Overview
Description
4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid is a complex organic compound that features a phenanthroimidazole core substituted with diiodo groups and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the phenanthroimidazole core, which can be synthesized from 1,2-diketones and ammonium acetate under microwave-assisted conditions . The final step involves the coupling of the phenanthroimidazole derivative with benzoic acid under acidic conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The phenanthroimidazole core can be oxidized under strong oxidizing conditions.
Reduction: The diiodo groups can be reduced to form the corresponding deiodinated derivatives.
Substitution: The diiodo groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Oxidized phenanthroimidazole derivatives.
Reduction: Deiodinated phenanthroimidazole derivatives.
Substitution: Substituted phenanthroimidazole derivatives with various functional groups.
Scientific Research Applications
4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The phenanthroimidazole core can intercalate with DNA, disrupting its structure and function. The diiodo groups enhance the compound’s ability to generate reactive oxygen species, leading to oxidative stress and cell death in cancer cells. Additionally, the benzoic acid moiety can interact with proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-bromo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid
- 4-(5-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid
- 4-(5-fluoro-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid
Uniqueness
4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid is unique due to the presence of two iodine atoms, which significantly enhance its fluorescence properties and reactivity compared to its halogenated analogs. The diiodo groups also contribute to its higher molecular weight and potential for generating reactive intermediates in chemical reactions .
Properties
IUPAC Name |
4-(5,10-diiodo-1H-phenanthro[9,10-d]imidazol-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12I2N2O2/c23-13-5-7-15-16-8-6-14(24)10-18(16)20-19(17(15)9-13)25-21(26-20)11-1-3-12(4-2-11)22(27)28/h1-10H,(H,25,26)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFOPPOGPGVSBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12I2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
590.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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